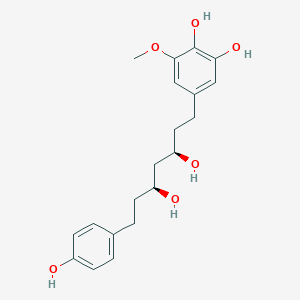
5-((3R,5S)-3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl)-3-methoxybenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3R,5S)-3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl)-3-methoxybenzene-1,2-diol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a methoxybenzene moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3R,5S)-3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl)-3-methoxybenzene-1,2-diol involves several steps, including the protection and deprotection of hydroxyl groups, selective oxidation, and reduction reactions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups under controlled conditions. Common reagents used in these reactions include protecting agents like tert-butyldimethylsilyl chloride (TBDMS-Cl), oxidizing agents such as pyridinium chlorochromate (PCC), and reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Techniques such as chromatography and crystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions
5-((3R,5S)-3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl)-3-methoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or Jones reagent are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-((3R,5S)-3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl)-3-methoxybenzene-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((3R,5S)-3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl)-3-methoxybenzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: Known for its multiple inhibitory effects on SARS-CoV-2 targets.
(1S,3R,4R,5R)-3-(3,5-Dihydroxy-4-(3,4,5-trihydroxybenzoyl)oxy)benzoyl}oxy)-1-hydroxy-4,5-bis(3,4,5-trihydroxybenzoyl)oxy)cyclohexanecarboxylic acid: Studied for its complex structure and potential biological activities.
Uniqueness
5-((3R,5S)-3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl)-3-methoxybenzene-1,2-diol is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H26O6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-[(3R,5S)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C20H26O6/c1-26-19-11-14(10-18(24)20(19)25)5-9-17(23)12-16(22)8-4-13-2-6-15(21)7-3-13/h2-3,6-7,10-11,16-17,21-25H,4-5,8-9,12H2,1H3/t16-,17+/m0/s1 |
InChI Key |
SCVDDDBKWRBFKH-DLBZAZTESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)CC[C@H](C[C@H](CCC2=CC=C(C=C2)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)CCC(CC(CCC2=CC=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


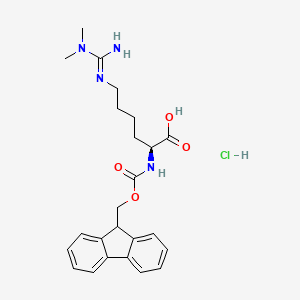
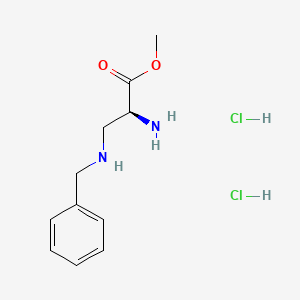
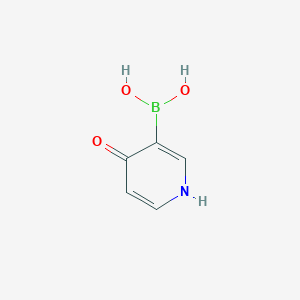
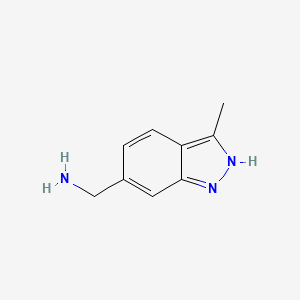
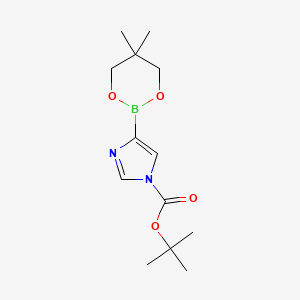
![5-Methoxybenzo[b]thiophen-3-amine](/img/structure/B15251433.png)
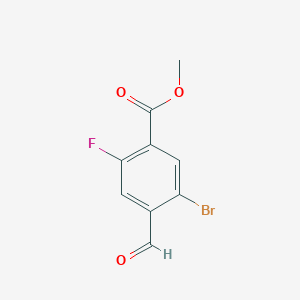
![9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B15251441.png)
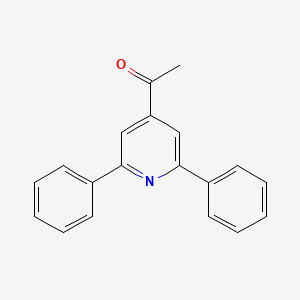
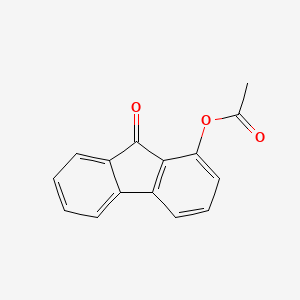
![5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B15251500.png)
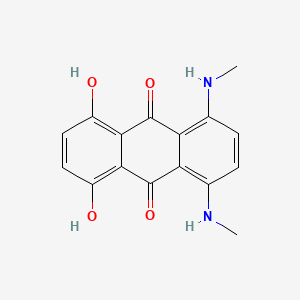
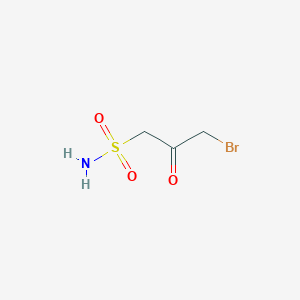
![2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B15251516.png)
